molecular formula C18H14O3 B13941707 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13941707
M. Wt: 278.3 g/mol
InChI Key: IETWBMKURSATDB-UHFFFAOYSA-N
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Description

4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydroxy group, a phenyl group, and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Phenyl Group Addition: The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-oxo-8-phenyl-2-naphthalenecarboxylic acid methyl ester.

    Reduction: Formation of 4-hydroxy-8-phenyl-2-naphthalenemethanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, altering their function. The hydroxy group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-naphthalenecarboxylic acid methyl ester: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    8-Phenyl-2-naphthalenecarboxylic acid methyl ester: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness

4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both hydroxy and phenyl groups on the naphthalene ring enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 4-hydroxy-8-phenylnaphthalene-2-carboxylate

InChI

InChI=1S/C18H14O3/c1-21-18(20)13-10-16-14(12-6-3-2-4-7-12)8-5-9-15(16)17(19)11-13/h2-11,19H,1H3

InChI Key

IETWBMKURSATDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2C3=CC=CC=C3)C(=C1)O

Origin of Product

United States

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